molecular formula C4H8ClNO3S B6202079 (dimethylcarbamoyl)methanesulfonyl chloride CAS No. 100481-28-5

(dimethylcarbamoyl)methanesulfonyl chloride

Cat. No. B6202079
CAS RN: 100481-28-5
M. Wt: 185.6
InChI Key:
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Description

Dimethylcarbamoyl)methanesulfonyl chloride (DMCS) is an organosulfur compound used in organic synthesis and biochemistry. It is an anhydrous, colorless liquid that is insoluble in water and is a powerful reagent for the introduction of the methanesulfonyl group into organic molecules. DMCS is used in the synthesis of a variety of compounds, including peptides, amino acids, and other biologically active molecules. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (dimethylcarbamoyl)methanesulfonyl chloride is based on its ability to form a stable covalent bond with the target molecule. When (dimethylcarbamoyl)methanesulfonyl chloride reacts with a molecule, it forms a covalent bond between the sulfur atom of the (dimethylcarbamoyl)methanesulfonyl chloride and the carbon atom of the target molecule. This covalent bond is then cleaved, releasing the methanesulfonyl group. The methanesulfonyl group can then be used to modify the target molecule, introducing a new functional group.
Biochemical and Physiological Effects
(dimethylcarbamoyl)methanesulfonyl chloride has been studied for its biochemical and physiological effects, although the exact mechanisms of action are not fully understood. It is known to be an inhibitor of several enzymes, including cytochrome P450, and has been shown to inhibit the growth of several bacteria and fungi. It has also been shown to have antifungal and antibacterial activity, as well as to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

(dimethylcarbamoyl)methanesulfonyl chloride has several advantages for use in laboratory experiments. It has a low toxicity and is relatively inexpensive. It is also a powerful reagent for the introduction of the methanesulfonyl group into organic molecules. However, (dimethylcarbamoyl)methanesulfonyl chloride is highly reactive and can react with many other molecules, making it difficult to control the reaction. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of (dimethylcarbamoyl)methanesulfonyl chloride in scientific research. It could be used to develop new synthetic methods for the preparation of peptides and other biologically active molecules. It could also be used to develop new pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it could be used to further study its biochemical and physiological effects, as well as to develop new methods for its use in laboratory experiments.

Synthesis Methods

(dimethylcarbamoyl)methanesulfonyl chloride is synthesized by the reaction of dimethylcarbamoyl chloride (DMCC) with methanesulfonyl chloride (MCS). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0-50°C. The reaction produces an anhydrous, colorless liquid that is insoluble in water.

Scientific Research Applications

(dimethylcarbamoyl)methanesulfonyl chloride is widely used in scientific research for its ability to introduce the methanesulfonyl group into organic molecules. It is used in the synthesis of peptides, amino acids, and other biologically active molecules. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. (dimethylcarbamoyl)methanesulfonyl chloride is also used as a catalyst in the synthesis of active pharmaceutical ingredients and as a reagent in the synthesis of natural products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (dimethylcarbamoyl)methanesulfonyl chloride involves the reaction of methanesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base.", "Starting Materials": [ "Methanesulfonyl chloride", "Dimethylcarbamoyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add methanesulfonyl chloride to a flask", "Add dimethylcarbamoyl chloride to the flask", "Add a base to the flask to catalyze the reaction", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Wash the filtrate with water to remove any impurities", "Dry the product using a desiccator or other drying agent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

100481-28-5

Molecular Formula

C4H8ClNO3S

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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